Oct3/4 Induction: O4I1 Analog Comparison
While direct Oct3/4 induction data for 2-{4-[(4-Methylphenyl)methoxy]phenyl}acetic acid is not available, its close structural analog O4I1 (2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile) demonstrates potent activity. The target compound differs from O4I1 by possessing a carboxylic acid moiety rather than a nitrile group, and a 4-methyl substituent rather than 4-methoxy on the benzyl ring. In cell-based assays, O4I1 at 10 μM and 20 μM increased Oct3/4 gene expression by approximately 2.5-fold and 4-fold, respectively [1]. Structure-activity relationship studies confirmed that the diaryl ether scaffold with the para-substituted benzyloxy moiety is essential for Oct3/4 induction activity [2]. The carboxylic acid functional group in the target compound provides distinct physicochemical properties compared to O4I1 (calculated logP: 3.69 vs. O4I1 logP: ~3.2 [estimated]), potentially enabling alternative formulation or prodrug strategies not feasible with the nitrile-containing analog [3].
| Evidence Dimension | Oct3/4 gene expression fold-induction |
|---|---|
| Target Compound Data | Not directly measured; structural analog of O4I1 with carboxylic acid substitution |
| Comparator Or Baseline | O4I1: 2.5-fold (10 μM); 4-fold (20 μM) |
| Quantified Difference | Not quantifiable for target compound; structural analogy established |
| Conditions | Human somatic cell-based reporter assays (O4I1 data) |
Why This Matters
The diaryl ether scaffold with para-substituted benzyloxy group confers Oct3/4 induction activity unavailable in simple phenylacetic acids, enabling research applications in cellular reprogramming and regenerative medicine.
- [1] TargetMol. O4I1 product information: Oct3/4 induction activity data. CAS 175135-47-4. View Source
- [2] Cheng X, et al. Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and derivatives as potent Oct3/4 inducers. J Med Chem. 2015;58(12):4976-4983. View Source
- [3] ChemBase. 2-{4-[(4-methylphenyl)methoxy]phenyl}acetic acid - CBID:240613. Calculated logP value. View Source
